![molecular formula C17H18FN3O B5652882 2-(2-FLUOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5652882.png)
2-(2-FLUOROPHENYL)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is a complex organic compound that features a fluorophenyl group, a pyridyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: Piperazine can be synthesized through various methods, including the reaction of diethanolamine with ammonia or the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a pyridyl halide reacts with a boronic acid.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with a nucleophile under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of amines, alcohols, or alkanes.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylpyridine: Shares the fluorophenyl and pyridyl groups but lacks the piperazine moiety.
2-Fluorophenylpyrrolidine: Contains the fluorophenyl group and a pyrrolidine ring instead of the piperazine ring.
Uniqueness
2-(2-Fluorophenyl)-1-[4-(2-pyridyl)piperazino]-1-ethanone is unique due to the combination of its fluorophenyl, pyridyl, and piperazine groups, which confer specific chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
2-(2-fluorophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-2-1-5-14(15)13-17(22)21-11-9-20(10-12-21)16-7-3-4-8-19-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECNPDJFTRGZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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